4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Description

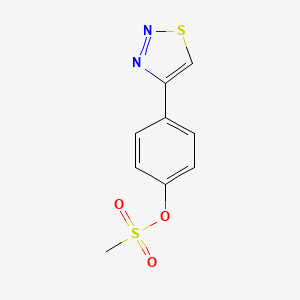

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is a heterocyclic compound featuring a phenyl ring substituted with a 1,2,3-thiadiazole moiety at the para position and a methanesulfonate ester group.

Structure

3D Structure

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S2/c1-16(12,13)14-8-4-2-7(3-5-8)9-6-15-11-10-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAXPDOKRBJXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling reactions: The phenyl ring can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiadiazole-phenyl amine derivative, while oxidation might produce a sulfone or sulfoxide derivative.

Scientific Research Applications

Medicinal chemistry: Thiadiazole derivatives, including 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate, have shown promising antimicrobial, antifungal, and anticancer activities

Agriculture: These compounds have been explored for their pesticidal and herbicidal properties, offering potential solutions for crop protection.

Materials science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation . The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Substituent Variations in Thiadiazole-Based Esters

The following table highlights key structural analogs and their substituent differences:

Key Observations :

Key Observations :

Physicochemical Properties

Spectral Data and Stability :

Thermal Stability :

- Bulky esters (e.g., pivalate) may improve thermal stability over polar methanesulfonates due to reduced hygroscopicity .

Biological Activity

The compound 4-(1,2,3-thiadiazol-4-yl)phenyl methanesulfonate is part of a larger class of compounds known as thiadiazoles , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,3,4-thiadiazole moiety is particularly notable for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The unique structural features of thiadiazoles enable them to interact with various biological targets, making them valuable in drug development.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains and fungi. A study demonstrated that This compound displayed potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens.

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | High potency against Staphylococcus aureus (SA) and Pseudomonas aeruginosa (PA) | Effective against Candida albicans (CA) |

| Other derivatives | Variable activity based on substituents | Generally lower activity than thiadiazole derivatives |

The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity while reducing antifungal efficacy .

Anticancer Properties

Thiadiazole derivatives have also been extensively studied for their anticancer potential. Recent findings suggest that This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor growth.

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines:

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung Carcinoma) | 1.16 |

| MCF-7 (Breast Carcinoma) | 0.85 |

| HT-29 (Colon Carcinoma) | 1.05 |

These results indicate a promising profile for further development as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been highlighted in several studies. The pharmacophoric features associated with 4-(1,2,3-thiadiazol-4-yl) structures suggest that they may interact with neurotransmitter systems to exert their effects. Notably, modifications to the thiadiazole ring can enhance its efficacy and reduce toxicity compared to traditional anticonvulsants .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds with a thiadiazole moiety can inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), critical in nucleotide synthesis for rapidly dividing cells.

- Receptor Interaction: The ability to bind selectively to neurotransmitter receptors may explain its anticonvulsant effects.

- Reactive Oxygen Species Modulation: Some studies suggest that thiadiazole derivatives can modulate oxidative stress pathways, contributing to their anticancer and neuroprotective effects .

Case Studies and Research Findings

Several case studies have provided insights into the therapeutic potential of thiadiazole derivatives:

- Anticancer Efficacy: A study demonstrated that a series of thiadiazole derivatives significantly increased the proportion of apoptotic cells in cancer cell lines compared to controls.

- Antimicrobial Screening: In a comparative study involving multiple thiadiazole derivatives, it was found that structural modifications greatly influenced antimicrobial potency against specific pathogens.

- Neuroprotective Effects: Research has indicated that certain derivatives can protect neuronal cells from oxidative damage while enhancing cognitive function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.